Cas no 2792217-26-4 (1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1))

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) is a chlorinated imidazole derivative with a hydrochloride salt formulation, enhancing its stability and solubility for research applications. The presence of dichloro substituents at the 4,5-positions of the imidazole ring contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly for heterocyclic compound development. The hydrochloride salt form ensures improved handling and storage characteristics. This compound is suited for use in pharmaceutical and agrochemical research, where its structural features may facilitate the study of biologically active molecules. Its purity and defined composition support reproducible experimental outcomes.
1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) structure
2792217-26-4 structure
商品名:1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)
CAS番号:2792217-26-4
MF:C5H5Cl3N2O2
メガワット:231.464398145676
CID:6041934

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)
    • インチ: 1S/C5H4Cl2N2O2.ClH/c6-4-5(7)9(2-8-4)1-3(10)11;/h2H,1H2,(H,10,11);1H
    • InChIKey: BJSMHFMMOMERCS-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC(O)=O)C(Cl)=C(Cl)N=1.[H]Cl

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37407459-5.0g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
5.0g
$1115.0 2025-03-18
Enamine
EN300-37407459-0.05g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
0.05g
$69.0 2025-03-18
Enamine
EN300-37407459-2.5g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37407459-0.25g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
0.25g
$149.0 2025-03-18
Aaron
AR028YNS-500mg
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
2792217-26-4 95%
500mg
$416.00 2025-02-17
Aaron
AR028YNS-50mg
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
2792217-26-4 95%
50mg
$120.00 2025-02-17
1PlusChem
1P028YFG-250mg
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
2792217-26-4 95%
250mg
$239.00 2024-05-07
Aaron
AR028YNS-2.5g
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
2792217-26-4 95%
2.5g
$1062.00 2025-02-17
Enamine
EN300-37407459-0.1g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
0.1g
$105.0 2025-03-18
Enamine
EN300-37407459-1.0g
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride
2792217-26-4 95.0%
1.0g
$385.0 2025-03-18

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 関連文献

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)に関する追加情報

Comprehensive Guide to 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) (CAS No. 2792217-26-4)

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) (CAS 2792217-26-4) is a specialized imidazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its dichloro-substituted imidazole core and acetic acid hydrochloride moiety, has garnered attention for its unique chemical properties and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

The molecular structure of 4,5-dichloro-1H-imidazole-1-acetic acid hydrochloride features a chlorinated heterocycle that enhances its stability and reactivity. This makes it valuable for medicinal chemistry applications, where precise molecular modifications are crucial. Recent studies highlight its utility in synthesizing compounds targeting inflammatory pathways and metabolic disorders, aligning with current trends in personalized medicine and small-molecule therapeutics.

From a synthetic chemistry perspective, CAS 2792217-26-4 serves as a versatile intermediate. Its hydrochloride salt form improves solubility, facilitating reactions in aqueous environments—a key consideration for green chemistry initiatives. The compound's electron-withdrawing chloro groups influence its reactivity patterns, enabling selective transformations that are valuable for creating structure-activity relationship (SAR) libraries in drug development projects.

In the context of bioconjugation, the acetic acid moiety of this imidazole derivative offers a convenient handle for attaching targeting ligands or fluorescent probes. This property is particularly relevant to current theranostic applications, where researchers combine diagnostic and therapeutic functions in single molecules. The compound's potential in proteomics research and chemical biology tools development continues to expand as these fields grow.

The pharmaceutical industry's focus on heterocyclic compounds like 1H-imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride reflects broader trends toward fragment-based drug design. Its moderate molecular weight and balanced lipophilicity profile make it suitable for lead optimization workflows. Several recent patent applications mention related chloroimidazole structures as key components in novel kinase inhibitors, underscoring the commercial potential of this chemical space.

Analytical characterization of CAS 2792217-26-4 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's structural integrity and stoichiometric hydrochloride composition—critical quality parameters for research applications. The growing availability of high-throughput screening data for similar compounds enables better prediction of this molecule's ADMET properties early in development pipelines.

From a regulatory standpoint, proper handling of 4,5-dichloroimidazole derivatives requires standard laboratory safety protocols. While not classified as hazardous under normal research conditions, its hydrochloride salt form necessitates appropriate pH control in biological assays. These considerations align with increasing industry emphasis on laboratory safety standards and compound management best practices.

The commercial availability of 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) through specialty chemical suppliers has increased in recent years, reflecting growing demand from contract research organizations and academic labs. Pricing trends indicate stable supply chains for this research-grade chemical, with bulk quantities becoming more accessible for scale-up studies.

Future research directions for CAS 2792217-26-4 may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's chelating potential and hydrogen-bonding capacity make it interesting for materials science applications beyond life sciences. Such interdisciplinary applications represent an exciting frontier for this versatile chemical building block.

For researchers seeking high-purity 4,5-dichloroimidazole derivatives, proper storage of 2792217-26-4 in anhydrous conditions at controlled temperatures ensures long-term stability. These handling requirements mirror broader trends in compound storage solutions that maintain integrity of sensitive pharmaceutical intermediates throughout the research lifecycle.

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